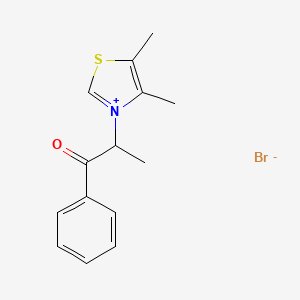
3-(Difluoromethoxy)-2,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-difluoromethoxydifluorobenzamide is a chemical compound with the molecular formula C8H5F4NO2. It is characterized by the presence of both difluoromethoxy and difluorobenzamide functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-difluoromethoxydifluorobenzamide typically involves the introduction of difluoromethoxy and difluorobenzamide groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of 3-difluoromethoxydifluorobenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-difluoromethoxydifluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted products .
Wissenschaftliche Forschungsanwendungen
3-difluoromethoxydifluorobenzamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-difluoromethoxydifluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-difluoromethoxydifluorobenzamide include other difluoromethylated and difluorobenzamide derivatives. Examples include:
- 3-difluoromethoxybenzenesulfonyl chloride
- 3,5-bis(trifluoromethyl)acetophenone
- 1,1-difluoroalkanes
Uniqueness
3-difluoromethoxydifluorobenzamide is unique due to its specific combination of difluoromethoxy and difluorobenzamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
479091-08-2 |
|---|---|
Molekularformel |
C8H5F4NO2 |
Molekulargewicht |
223.12 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-2,4-difluorobenzamide |
InChI |
InChI=1S/C8H5F4NO2/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H2,13,14) |
InChI-Schlüssel |
MVPFXDMUJZNILW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)N)F)OC(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)


![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)



![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)




![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
